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Bacteriocin bavaricin-MN -

Bacteriocin bavaricin-MN

Catalog Number: EVT-246994
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Bavaricin-MN is derived from Lactobacillus sakei MN, which is commonly found in fermented foods. This bacterium is part of a larger group known as lactic acid bacteria, which are widely recognized for their role in food preservation and fermentation processes.

Classification

Bacteriocin bavaricin-MN belongs to the class IIa bacteriocins, characterized by their heat stability and small size (typically 30-100 amino acids). Class IIa bacteriocins are known for their broad-spectrum antimicrobial activity and are often produced by food-associated lactic acid bacteria.

Synthesis Analysis

Methods

The synthesis of bavaricin-MN involves ribosomal translation of its corresponding gene, which is typically located on plasmids within the producing bacterium. The biosynthesis process can be enhanced by optimizing fermentation conditions such as pH, temperature, and nutrient availability.

Technical Details

The production of bavaricin-MN can be optimized through various fermentation techniques. For instance, the addition of specific amino acids like glycine and cysteine has been shown to stimulate bacteriocin production. Additionally, genetic engineering approaches can be utilized to enhance yield and activity.

Molecular Structure Analysis

Structure

Bacteriocin bavaricin-MN has a defined molecular structure that contributes to its antimicrobial properties. The peptide typically features a conserved N-terminal motif characteristic of class IIa bacteriocins, which may include disulfide bonds that stabilize the structure.

Data

The molecular mass of bavaricin-MN is approximately 3,000 Da, with a sequence comprising around 30-40 amino acids. Detailed structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to elucidate its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving bavaricin-MN include its interaction with target bacterial membranes. Bavaricin-MN disrupts membrane integrity by forming pores or channels, leading to cell lysis.

Technical Details

These interactions are typically characterized using assays that measure membrane permeability changes in sensitive bacterial strains upon exposure to the bacteriocin. Such studies help elucidate the kinetics and dynamics of bacteriocin action.

Mechanism of Action

Process

Bacteriocin bavaricin-MN exerts its antimicrobial effects primarily through pore formation in the membranes of susceptible bacteria. This mechanism leads to ion leakage and eventual cell death.

Data

Research indicates that bavaricin-MN targets specific receptors on the bacterial surface, facilitating its entry into the cell and subsequent membrane disruption. The effectiveness of this mechanism has been demonstrated against various strains of Listeria monocytogenes.

Physical and Chemical Properties Analysis

Physical Properties

Bacteriocin bavaricin-MN is a heat-stable peptide that retains its activity over a range of temperatures typical for food processing. It is soluble in water and exhibits stability under acidic conditions.

Chemical Properties

The chemical properties include a relatively low molecular weight and a net positive charge at physiological pH, which enhances its ability to interact with negatively charged bacterial membranes.

Relevant data indicates that bacteriocins like bavaricin-MN maintain their antimicrobial activity even after exposure to heat treatments commonly used in food preservation.

Applications

Scientific Uses

Bacteriocin bavaricin-MN has several applications in food science and microbiology:

  • Food Preservation: Its ability to inhibit pathogenic bacteria makes it a potential natural preservative in dairy products and fermented foods.
  • Biopreservation: Bavaricin-MN can be utilized as a biopreservative agent to enhance the safety and shelf-life of perishable food items.
  • Research Tool: It serves as a model compound for studying bacterial interactions and developing new antimicrobial strategies against resistant pathogens.

Properties

Product Name

Bacteriocin bavaricin-MN

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